molecular formula C13H18FN3OS B5693205 1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea CAS No. 6551-81-1

1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

Cat. No.: B5693205
CAS No.: 6551-81-1
M. Wt: 283.37 g/mol
InChI Key: ZCTWUUQODZVMDE-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a fluorophenyl group and a morpholinyl ethyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 2-fluoroaniline with 2-(morpholin-4-yl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.

    Reduction: Reduction of the fluorophenyl group can lead to the formation of the corresponding aniline derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity, while the morpholinyl ethyl group contributes to its solubility and bioavailability. The thiourea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea
  • 1-(2-Chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea
  • 1-(2-Fluorophenyl)-3-[2-(piperidin-1-yl)ethyl]thiourea

Uniqueness

1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea is unique due to the specific combination of the fluorophenyl and morpholinyl ethyl groups. This combination imparts distinct physicochemical properties, such as enhanced binding affinity and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3OS/c14-11-3-1-2-4-12(11)16-13(19)15-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTWUUQODZVMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984100
Record name N-(2-Fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6551-81-1
Record name N-(2-Fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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